REACTION_CXSMILES
|
[Cl:1][SiH:2]([CH3:4])[CH3:3].[CH:5]([Si:7]([CH:12]=[CH2:13])([CH:10]=[CH2:11])[CH:8]=[CH2:9])=[CH2:6]>CC(OC)(C)C>[Si:7]([CH2:12][CH2:13][Si:2]([Cl:1])([CH3:4])[CH3:3])([CH2:10][CH2:11][Si:2]([Cl:1])([CH3:4])[CH3:3])([CH2:8][CH2:9][Si:2]([Cl:1])([CH3:4])[CH3:3])[CH2:5][CH2:6][Si:2]([Cl:1])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
234.2 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](C)C
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](C=C)(C=C)C=C
|
Name
|
catalyst 1
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](C=C)(C=C)C=C
|
Name
|
|
Quantity
|
1639.4 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](C)C
|
Name
|
|
Quantity
|
940 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 51° C
|
Type
|
CUSTOM
|
Details
|
did not fall below 50° C
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off over a frit, and volatile constituents
|
Type
|
CUSTOM
|
Details
|
were removed from the colourless solution under vacuum
|
Type
|
CUSTOM
|
Details
|
Yield: 2120.8 g (94% of theoretical yield)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
[Si](CC[Si](C)(C)Cl)(CC[Si](C)(C)Cl)(CC[Si](C)(C)Cl)CC[Si](C)(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |